molecular formula C3H4I2O B6176348 2,3-diiodoprop-2-en-1-ol CAS No. 71264-50-1

2,3-diiodoprop-2-en-1-ol

Cat. No.: B6176348
CAS No.: 71264-50-1
M. Wt: 309.9
InChI Key:
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Description

2,3-Diiodoprop-2-en-1-ol is an organic compound with the molecular formula C3H4I2O It is a halogenated alcohol, specifically an iodinated derivative of propargyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diiodoprop-2-en-1-ol typically involves the iodination of propargyl alcohol. One common method includes the reaction of propargyl alcohol with iodine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the diiodinated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diiodoprop-2-en-1-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form diiodopropanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of azido or cyano derivatives.

    Oxidation Reactions: Formation of diiodoacetone.

    Reduction Reactions: Formation of 2,3-diiodopropanol.

Scientific Research Applications

2,3-Diiodoprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-diiodoprop-2-en-1-ol involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, further affecting its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromoprop-2-en-1-ol: A brominated analog with similar chemical properties but different reactivity due to the presence of bromine atoms.

    2,3-Dichloroprop-2-en-1-ol: A chlorinated analog with distinct reactivity patterns compared to the iodinated compound.

Uniqueness

2,3-Diiodoprop-2-en-1-ol is unique due to the presence of iodine atoms, which impart specific chemical properties such as higher atomic mass and different reactivity compared to its brominated and chlorinated counterparts. These properties make it valuable for specific applications where iodine’s characteristics are advantageous.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-diiodoprop-2-en-1-ol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Propargyl alcohol", "Iodine", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with iodine and hydrochloric acid to form 2-iodoprop-2-en-1-ol.", "Step 2: 2-iodoprop-2-en-1-ol is then reacted with sodium hydroxide to form 2,3-dihydroxyprop-2-en-1-ol.", "Step 3: The diol is then treated with iodine and sodium carbonate to form 2,3-diiodoprop-2-en-1-ol." ] }

CAS No.

71264-50-1

Molecular Formula

C3H4I2O

Molecular Weight

309.9

Purity

95

Origin of Product

United States

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